molecular formula C6H13NO B2411977 (3S)-4,4-dimethylpyrrolidin-3-ol CAS No. 218602-27-8

(3S)-4,4-dimethylpyrrolidin-3-ol

Cat. No.: B2411977
CAS No.: 218602-27-8
M. Wt: 115.176
InChI Key: CUVTUAIJKLXTRO-RXMQYKEDSA-N
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Description

(3S)-4,4-Dimethyl-3-pyrrolidinol is a chiral compound with a pyrrolidine ring structure. This compound is characterized by the presence of two methyl groups at the 4th position and a hydroxyl group at the 3rd position, making it a secondary alcohol. The stereochemistry of the compound is specified by the (3S) configuration, indicating the spatial arrangement of the substituents around the chiral center.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-4,4-Dimethyl-3-pyrrolidinol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, 4,4-dimethyl-3-pyrrolidinone, using a chiral reducing agent to ensure the desired stereochemistry. The reaction typically employs reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to achieve the reduction.

Industrial Production Methods

In an industrial setting, the production of (3S)-4,4-Dimethyl-3-pyrrolidinol may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic reduction using ketoreductases or alcohol dehydrogenases can be employed to convert the ketone precursor to the desired alcohol with high stereochemical purity. This method is advantageous due to its mild reaction conditions and environmentally friendly nature.

Chemical Reactions Analysis

Types of Reactions

(3S)-4,4-Dimethyl-3-pyrrolidinol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 4,4-dimethyl-3-pyrrolidinone, using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding amine, 4,4-dimethyl-3-pyrrolidine, using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with thionyl chloride (SOCl2) can convert the hydroxyl group to a chloride.

Common Reagents and Conditions

    Oxidation: PCC, CrO3, or other mild oxidizing agents.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: SOCl2, phosphorus tribromide (PBr3), or other halogenating agents.

Major Products

    Oxidation: 4,4-Dimethyl-3-pyrrolidinone.

    Reduction: 4,4-Dimethyl-3-pyrrolidine.

    Substitution: 4,4-Dimethyl-3-pyrrolidyl chloride (or other substituted derivatives).

Scientific Research Applications

(3S)-4,4-Dimethyl-3-pyrrolidinol has a wide range of applications in scientific research:

    Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of drugs.

    Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethyl-2-pyrrolidinol: Differing in the position of the hydroxyl group.

    4,4-Dimethyl-3-pyrrolidinone: The oxidized form of (3S)-4,4-Dimethyl-3-pyrrolidinol.

    4,4-Dimethyl-3-pyrrolidine: The reduced form of (3S)-4,4-Dimethyl-3-pyrrolidinol.

Uniqueness

(3S)-4,4-Dimethyl-3-pyrrolidinol is unique due to its specific stereochemistry and the presence of both a hydroxyl group and two methyl groups on the pyrrolidine ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

(3S)-4,4-dimethylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(2)4-7-3-5(6)8/h5,7-8H,3-4H2,1-2H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVTUAIJKLXTRO-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CNC[C@H]1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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